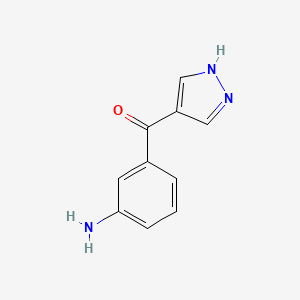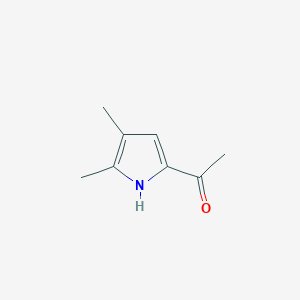![molecular formula C9H8BrNO2 B12859488 2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
2-(Bromomethyl)benzo[d]oxazole-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)benzo[d]oxazole-6-methanol is a chemical compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-methanol typically involves the bromination of 2-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-methanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include benzoxazole-6-carboxylic acid or benzoxazole-6-aldehyde.
Reduction: The major product is 2-methylbenzo[d]oxazole.
Applications De Recherche Scientifique
2-(Bromomethyl)benzo[d]oxazole-6-methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-Methylbenzo[d]oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzoxazole-6-methanol: Lacks the bromomethyl group, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both a bromomethyl and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
[2-(bromomethyl)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5H2 |
Clé InChI |
OGSODAPDDBUYIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


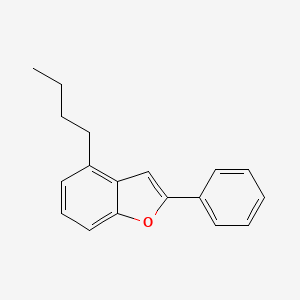
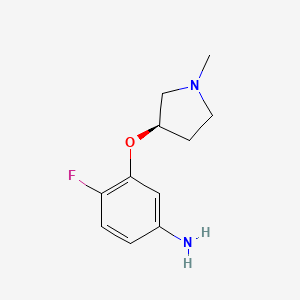
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
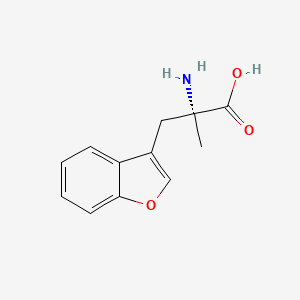



![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
